molecular formula C7H10O3 B6305340 Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate CAS No. 2092825-26-6

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6305340
CAS No.: 2092825-26-6
M. Wt: 142.15 g/mol
InChI Key: RAUBVFRZOUPDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (CAS: 2092825-26-6) is a bicyclic compound characterized by its rigid [1.1.1]pentane scaffold, which imparts unique steric and electronic properties. This compound is widely utilized as a precursor in organic synthesis, particularly for chiral building blocks in pharmaceuticals and agrochemicals . Its hydroxyl and ester functional groups enable diverse derivatization pathways, including nucleophilic substitutions, oxidations, and cross-coupling reactions. Safety protocols emphasize avoiding heat and ignition sources, with storage recommendations under inert conditions .

Properties

IUPAC Name

methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUBVFRZOUPDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination with PBr₃/Triphenylphosphine

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes bromination using phosphorus tribromide (PBr₃) and triphenylphosphine in dichloromethane at room temperature. The reaction completes within 8–12 hours, yielding the bromomethyl derivative with 70–78% efficiency.

Optimized Bromination Conditions

ParameterValueSource
Brominating AgentPBr₃ (1.5 equiv)
CatalystTriphenylphosphine (4.5 equiv)
SolventCH₂Cl₂
Temperature20–25°C

Hydrolysis with Lithium Hydroxide

Subsequent treatment of the bromomethyl intermediate with lithium hydroxide monohydrate (1.5 equiv) in tetrahydrofuran/water (2:1 v/v) at room temperature for 12 hours effects nucleophilic substitution, installing the hydroxyl group.

Hydrolysis Performance Metrics

MetricValueSource
Conversion Rate>95%
Isolated Yield78–81%
Byproduct Formation<2% dehalogenation

This route demonstrates compatibility with gram-scale production, though the bromination step generates stoichiometric triphenylphosphine oxide waste.

Catalytic Dehalogenation of 3-(Bromomethyl) Derivatives

Palladium-catalyzed hydrogenolysis provides a third approach, leveraging halogen removal from 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid precursors. Using 10% Pd/C under hydrogen atmosphere in ethyl acetate at room temperature achieves quantitative debromination within 8–15 hours.

Dehalogenation Parameters

ParameterValueSource
Catalyst Loading5–15 wt% Pd/C
BaseTriethylamine (1.5 equiv)
Hydrogen Pressure1 atm
Yield80–81%

While effective, this method requires careful pH control during workup to prevent ester hydrolysis.

ParameterValueSource
AzodicarboxylateDIAD (1.5 equiv)
PhosphineTriphenylphosphine (1.5 equiv)
SolventTHF
Temperature0°C → RT

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Carbonyl Reduction80–83≥98High$$$
Bromination-Hydrolysis70–7897–98Moderate$$
Catalytic Dehalogenation80–8197.5High$$$$
Mitsunobu (Projected)85–90N/ALow$$$$$

The carbonyl reduction route offers the best balance of yield and scalability for industrial applications, while catalytic dehalogenation provides superior purity. Mitsunobu chemistry remains speculative but could enable late-stage functionalization in complex syntheses .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is part of the bicyclo[1.1.1]pentane (BCP) family, which has been recognized for its unique three-dimensional structure that can serve as a bioisostere for traditional aromatic compounds. These compounds are increasingly utilized in drug design due to their ability to enhance the pharmacological properties of drugs while maintaining similar biological activity.

Case Studies

  • Anticancer Agents : Research has shown that BCP derivatives exhibit promising anticancer activity by modulating biological pathways involved in tumor growth and metastasis. For instance, modifications to the bicyclo structure have led to the development of novel inhibitors targeting specific cancer cell lines.
  • Pain Management : BCP compounds have also been investigated for their analgesic properties, with studies indicating that they can interact with pain receptors more effectively than conventional analgesics.

Synthesis Route Overview

A notable method involves the use of bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester as a starting material, undergoing multiple steps including carbonyl reduction, bromination, hydrolysis, and dehalogenation under mild conditions. This route is advantageous due to:

  • Higher Yield : The overall yield of the synthetic route can reach up to 39% with high purity levels (approximately 97.5%).
  • Industrial Scalability : The process is designed for easy scalability, making it suitable for large-scale production without significant safety hazards associated with previous methods that required more severe conditions .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, allowing for the construction of various functionalized derivatives.

Functionalization Examples

  • Building Blocks for Pharmaceuticals : The compound can be transformed into various derivatives such as alcohols, acids, and amines through established organic reactions, making it a valuable precursor in the synthesis of complex molecules used in drug development.
  • Photochemical Reactions : Recent advancements have demonstrated that BCP cores can be synthesized on a large scale using flow photochemical methods, allowing rapid production and modification into desired pharmaceutical agents .

Safety and Environmental Considerations

The synthetic processes developed for this compound emphasize low environmental impact and safety:

  • Low Toxicity Reagents : The use of commercially available reagents minimizes hazardous waste and enhances safety during synthesis.
  • Mild Reaction Conditions : The methodology avoids extreme temperatures and pressures, reducing risks associated with chemical reactions.

Mechanism of Action

The mechanism of action for Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorination significantly alters physicochemical properties, such as lipophilicity and metabolic stability. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Yield Applications Reference
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate C₁₄H₁₄F₂O₂ 264.26 Prepared via Rh-catalyzed cyclopropanation; 42% yield. 42% Bioisosteric replacement in drug design.
Methyl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₉F₃O₂ 194.15 High purity (97%); synthesized via trifluoromethylation. N/A Fluorinated probes in medicinal chemistry.
Methyl 3-fluorobicyclo[1.1.1]pentylglycine C₈H₁₂FNO₂ 173.18 Enantioselective synthesis via Strecker resolution. N/A Peptide modifications for enhanced stability.

Key Observations :

  • Difluoro derivatives exhibit lower yields (~36–43%) due to steric challenges in cyclopropanation .
  • Trifluoromethyl analogs are commercially available with high purity, reflecting demand in fluorinated drug discovery .

Amino and Hydroxymethyl Derivatives

Functionalization with amino or hydroxymethyl groups enhances solubility and bioactivity:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Yield Applications Reference
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₁₂O₃ 156.18 Precursor to aldehydes for Strecker amino acid synthesis. N/A Chiral amino acid production.
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₇H₁₁NO₂·HCl 193.63 Synthesized via Gabriel synthesis; used in peptide coupling. N/A Peptidomimetics and enzyme inhibitors.
Methyl 3-(2-hydroxyethyl)bicyclo[1.1.1]pentane-1-carboxylate C₉H₁₄O₃ 170.21 Predicted boiling point: 212.3°C; enhances hydrophilicity. N/A Solubility optimization in lead compounds.

Key Observations :

  • Hydroxymethyl derivatives serve as critical intermediates for aldehyde generation in enantioselective amino acid synthesis .
  • Amino derivatives are often isolated as hydrochloride salts to improve stability and handling .

Aromatic and Heteroaromatic Derivatives

Substitution with aryl or heteroaryl groups expands applications in materials science and catalysis:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Yield Applications Reference
Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate C₁₁H₉BrF₂O₂S 339.15 Bromothiophene substituent enables cross-coupling. 43% Polymer and OLED material synthesis.
Methyl 3-((4’-iodophenyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate C₁₅H₁₅INO₃ 403.19 Iodophenyl group facilitates bioconjugation. N/A Molecular tweezers and porphyrin linkers.
Methyl 3-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)bicyclo[1.1.1]pentane-1-carboxylate C₂₃H₂₃N₃O₅ 421.45 Pyrazolopyrimidine moiety for kinase inhibition. 99% Anticancer drug candidates.

Key Observations :

  • Bromo- and iodo-substituted derivatives are pivotal in cross-coupling reactions for complex molecule assembly .
  • Heteroaromatic substituents (e.g., pyrazolopyrimidine) achieve near-quantitative yields in amide coupling reactions .

Biological Activity

Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H10O3C_7H_{10}O_3 and features a bicyclic structure that contributes to its unique chemical properties. The hydroxyl group at the 3-position enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the hydroxyl group can influence the compound's binding affinity to target proteins, modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It can potentially bind to receptors involved in signaling pathways, influencing physiological responses.

Research Findings

Recent studies have explored the biological activities of this compound, demonstrating its potential in therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityExhibited cytotoxic effects against cancer cell lines
Anti-inflammatory EffectsReduced inflammation markers in vitro
Enzyme InteractionInhibited specific cytochrome P450 enzymes

Case Study 1: Anticancer Properties

In a study investigating the anticancer effects of this compound, researchers observed significant cytotoxicity against human cancer cell lines. The compound induced apoptosis through reactive oxygen species (ROS) generation, leading to cell death.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, where it was shown to downregulate pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases.

Q & A

Q. What are the key synthetic routes for preparing methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane core. One method includes esterification of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Photochemical strategies, such as UV irradiation (e.g., 365 nm) in continuous flow systems, enhance reaction efficiency by leveraging light to activate intermediates . Optimization focuses on temperature control, catalyst selection, and purification steps to achieve >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H-NMR : To confirm the hydroxyl (δ 1.5–2.5 ppm) and ester (δ 3.6–3.8 ppm) groups, with bicyclic protons appearing as distinct splitting patterns due to ring strain .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify O-H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Q. What are common functionalization reactions involving this compound?

The hydroxyl group undergoes substitution (e.g., tosylation for nucleophilic displacement) , while the ester can be hydrolyzed to carboxylic acids or reduced to alcohols using LiAlH4 . The bicyclic core’s strain enables ring-opening reactions with electrophiles or nucleophiles, useful for synthesizing spirocyclic derivatives .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity and selectivity in complex syntheses?

The scaffold’s high ring strain (~70 kcal/mol) and rigid geometry enhance reactivity in strain-release-driven reactions. For example, nucleophilic attack at the bridgehead carbon proceeds with stereochemical control, enabling enantioselective synthesis of chiral derivatives (e.g., BCP-amino acids via Strecker resolution) . Computational studies suggest that steric effects from the bicyclic framework direct regioselectivity in Diels-Alder reactions .

Q. What experimental strategies resolve contradictions in NMR data for bicyclo[1.1.1]pentane derivatives?

Discrepancies in splitting patterns (e.g., unexpected multiplicities) arise from dynamic effects or impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify conformational exchange broadening.
  • 2D NMR (COSY, HSQC) : For unambiguous proton-carbon correlations, especially in crowded regions .
  • Isotopic Labeling : Deuterated analogs simplify spectral interpretation .

Q. How can this compound serve as a bioisostere in drug design?

The bicyclic core mimics phenyl or tert-butyl groups while improving metabolic stability and solubility. For instance, replacing aromatic moieties in kinase inhibitors reduces π-stacking liabilities, enhancing target binding . In vivo studies show improved pharmacokinetics (e.g., higher AUC and lower clearance) compared to linear analogs .

Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

Challenges include:

  • Photochemical Scalability : Transitioning from batch to flow reactors ensures uniform light exposure and minimizes side products .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for removing strained byproducts.
  • Safety : Handling reactive intermediates (e.g., bromoacetyl derivatives) requires inert atmospheres and controlled temperatures .

Q. What biological activities have been observed for derivatives of this compound?

Derivatives exhibit:

  • Anticancer Activity : Bromoacetyl analogs act as covalent inhibitors by alkylating cysteine residues in oncogenic proteins .
  • Antimicrobial Effects : Tosyloxy derivatives disrupt bacterial membrane synthesis via structure-activity relationship (SAR) optimization .
  • Neurological Applications : Hydroxyethyl derivatives modulate GABA receptors in preclinical models .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
Acid-Catalyzed EsterificationH2SO4, MeOH, reflux8592
Photochemical FlowUV (365 nm), continuous flow7895
Tosylation-FunctionalizationTosyl chloride, pyridine, RT9098

Q. Table 2. Key Biological Activities

DerivativeTarget/MechanismIC50/EC50Model SystemReference
Bromoacetyl AnalogEGFR Kinase (Covalent Inhibition)12 nMHeLa Cells
Hydroxyethyl DerivativeGABA-A Receptor Modulation45 μMMouse Neuronal Culture
Tosyloxy DerivativePenicillin-Binding Protein (PBP)8.2 μMS. aureus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.